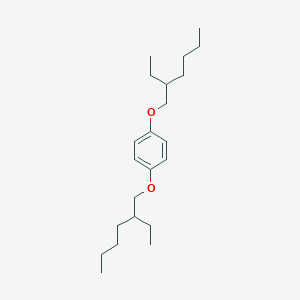

1,4-Bis(2-ethylhexyloxy)benzene

Beschreibung

1,4-Bis(2-ethylhexyloxy)benzene is a dialkoxy-substituted benzene derivative characterized by two 2-ethylhexyloxy groups at the para positions of the aromatic ring. This compound is synthesized via nucleophilic substitution, where hydroquinone reacts with 2-ethylhexyl bromide in the presence of potassium hydroxide and dimethyl sulfoxide (DMSO), yielding a colorless liquid with 95% purity . Its branched alkyl chain enhances solubility in organic solvents, making it valuable in materials science. Applications include its use as a precursor in photoresists for ceramic microstructures, where it acts as a photosensitizer in two-photon absorption processes , and as a monomer in semiconducting polymers like MEH-PPV for organic electronics .

Eigenschaften

CAS-Nummer |

110126-93-7 |

|---|---|

Molekularformel |

C22H38O2 |

Molekulargewicht |

334.5 g/mol |

IUPAC-Name |

1,4-bis(2-ethylhexoxy)benzene |

InChI |

InChI=1S/C22H38O2/c1-5-9-11-19(7-3)17-23-21-13-15-22(16-14-21)24-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |

InChI-Schlüssel |

UBFDQSZWUFWEKI-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC1=CC=C(C=C1)OCC(CC)CCCC |

Kanonische SMILES |

CCCCC(CC)COC1=CC=C(C=C1)OCC(CC)CCCC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

1,4-Bis(decyloxy)benzene (1a)

- Structure : Linear decyl (C₁₀H₂₁) chains.

- Properties : White solid (93% purity), higher melting point due to linear chain packing.

- Applications: Potential use in surfactants or lubricants where linearity improves thermal stability .

1,4-Bis(3,7-dimethyloctyloxy)benzene (1c)

1,4-Bis(hexyloxy)benzene

- Structure : Linear hexyl (C₆H₁₃) chains.

- Properties : Molecular weight 278.43, density ~0.9 g/cm³.

- Contrast : Linear chains reduce solubility compared to 1b’s branched chains, limiting use in solution-processed electronics .

Polymeric Derivatives

MEH-PPV

MDMO-PPV

- Structure : 3,7-Dimethyloctyloxy substituents.

- Properties : Broader solubility profile (δD = 17.8, δP = 3.9, δH = 2.0) enables film uniformity in solar cells .

Functionalized Derivatives

1,4-Bis(bromomethyl)-2-methoxy-5-(2-ethylhexyloxy)benzene

1,4-Bis(glycidyloxy)benzene

- Structure : Epoxy-functionalized.

- Applications: Cross-linking agent in epoxy resins, contrasting with 1b’s non-reactive alkyl groups .

Data Tables

Table 2: Hansen Solubility Parameters (HSP) of Related Polymers

| Polymer | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Preferred Solvent |

|---|---|---|---|---|

| MEH-PPV | 18.0 | 4.6 | 4.3 | Toluene |

| MDMO-PPV | 17.8 | 3.9 | 2.0 | Chloroform |

Research Findings

- Electronic Applications : Branched chains in 1b improve solubility in MEH-PPV, enabling uniform thin-film deposition for OLEDs, while MDMO-PPV’s longer branching reduces aggregation, enhancing photovoltaic efficiency .

- Material Science : 1b’s role in photoresists leverages its two-photon absorption cross-section, enabling sub-diffraction-limit patterning in ceramics .

- Synthetic Challenges : Bulky substituents (e.g., 1c) lower yields due to steric hindrance, necessitating optimized reaction conditions .

Q & A

Q. What are the established synthetic routes for 1,4-Bis(2-ethylhexyloxy)benzene, and how can purity be verified?

Methodological Answer: The synthesis typically involves Williamson etherification, where 1,4-dihydroxybenzene reacts with 2-ethylhexyl bromide under alkaline conditions. A reported protocol (Macromolecules 2012) uses phase-transfer catalysts to enhance reaction efficiency . Purity verification employs:

- Gas Chromatography (GC): To monitor reaction progress and intermediate purity.

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity (e.g., NOESY for stereochemical assignments in derivatives) .

- Melting Point Analysis: Consistency with literature values (e.g., 106–110°C for analogous compounds) .

Q. Which spectroscopic and computational methods are effective for characterizing electronic properties?

Methodological Answer:

- UV-Vis Spectroscopy: Identifies π→π* transitions and conjugation effects, critical for optoelectronic applications. Derivatives like 2,5-bis(cyanophenyl)ethenyl analogs show redshifted absorption due to extended conjugation .

- Theoretical Calculations:

Advanced Research Questions

Q. How do electronic correlation (EC) methods (e.g., MP2 vs. DFT) impact predictions of nonlinear optical properties?

Methodological Answer: For larger molecules like this compound derivatives:

- MP2: Captures ~70–80% of EC effects, suitable for first hyperpolarizability (β) calculations. MP2/6-31G reproduces experimental trends in polarizability .

- DFT Limitations: B3LYP often underestimates hyperpolarizabilities due to incomplete EC treatment, but CAM-B3LYP improves accuracy for charge-transfer systems .

Data Contradiction Note: MP4 and CCSD methods are more accurate but computationally prohibitive for large systems, creating trade-offs in methodology selection .

Q. What factors govern molecular orientation in thin-film optoelectronic applications?

Methodological Answer: Studies on derivatives (e.g., trans,trans-1,4-di(2-ethylhexyloxy)-2,5-bis(cyanophenyl)ethenylbenzene) reveal:

- Substrate Interaction: PTFE alignment layers induce parallel or inclined orientations of molecular long axes, affecting charge transport .

- Side-Chain Effects: 2-Ethylhexyloxy groups enhance solubility and reduce crystallinity, enabling uniform film deposition via spin-coating.

Experimental Validation: - X-ray Diffraction (XRD): Measures crystallinity and packing density.

- Polarized Absorption Spectroscopy: Quantifies alignment anisotropy .

Contradictions and Resolutions

- Basis Set Selection: recommends MP2/6-31G for cost-effectiveness, while advocates 6-31++G** for hyperpolarizability accuracy. Resolution: Use 6-31++G** for small systems and 6-31G for larger molecules.

- Acid Generation Pathways: identifies O₂ participation as dominant, but sulfonyl radical disproportionation is a competing mechanism. Resolution: Control O₂ levels during photolysis to isolate pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.